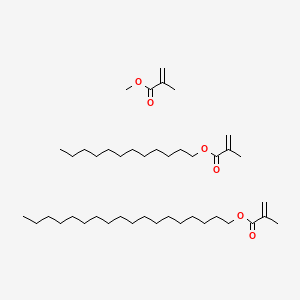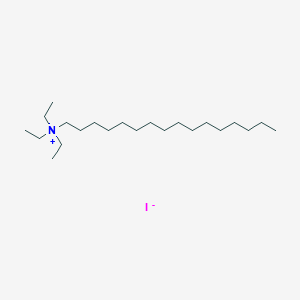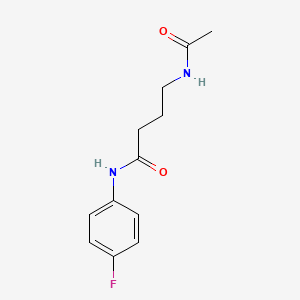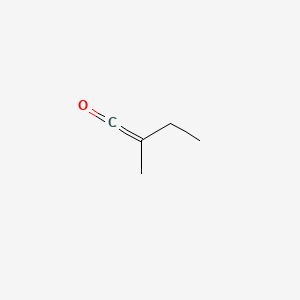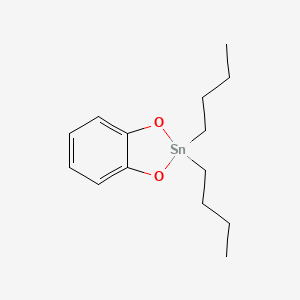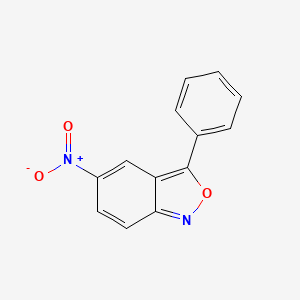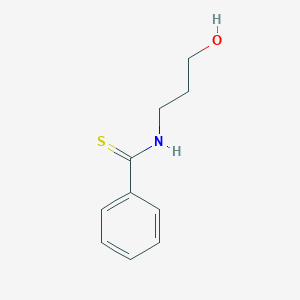![molecular formula C16H8BrNO2 B14669452 6-Bromo-5H-benzo[a]phenoxazin-5-one CAS No. 50426-22-7](/img/structure/B14669452.png)
6-Bromo-5H-benzo[a]phenoxazin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-5H-benzo[a]phenoxazin-5-one is a heterocyclic aromatic compound that belongs to the phenoxazine family Phenoxazines are known for their unique optical and electronic properties, making them valuable in various scientific and industrial applications
Métodos De Preparación
The synthesis of 6-Bromo-5H-benzo[a]phenoxazin-5-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of o-aminophenol with a brominated quinone derivative. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve efficient and cost-effective production .
Análisis De Reacciones Químicas
6-Bromo-5H-benzo[a]phenoxazin-5-one undergoes various chemical reactions, including:
Substitution: The bromine atom in this compound can be substituted with other functional groups, such as amino or alkyl groups, using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6-Bromo-5H-benzo[a]phenoxazin-5-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-Bromo-5H-benzo[a]phenoxazin-5-one and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For example, some derivatives inhibit enzyme activity by binding to the active site, thereby blocking substrate access . The compound’s unique electronic properties also enable it to participate in electron transfer processes, which are crucial in its applications as a semiconductor and in photodynamic therapy .
Comparación Con Compuestos Similares
6-Bromo-5H-benzo[a]phenoxazin-5-one can be compared with other phenoxazine derivatives, such as:
Nile Red: Known for its use as a fluorescent dye in biological imaging.
Actinomycin D: Contains a phenoxazine moiety and is used as an antibiotic and anticancer agent.
Phenothiazines: Similar in structure but contain sulfur instead of oxygen, used in antipsychotic medications. The uniqueness of this compound lies in its bromine substitution, which imparts distinct chemical reactivity and electronic properties compared to other phenoxazine derivatives.
Propiedades
Número CAS |
50426-22-7 |
|---|---|
Fórmula molecular |
C16H8BrNO2 |
Peso molecular |
326.14 g/mol |
Nombre IUPAC |
6-bromobenzo[a]phenoxazin-5-one |
InChI |
InChI=1S/C16H8BrNO2/c17-13-15(19)10-6-2-1-5-9(10)14-16(13)20-12-8-4-3-7-11(12)18-14/h1-8H |
Clave InChI |
KJDHUVPCFNMQHZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4OC3=C(C2=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


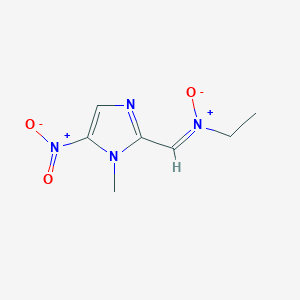
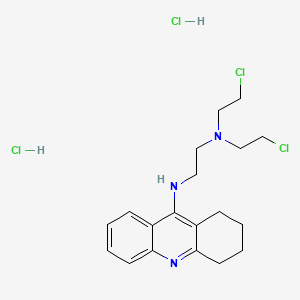
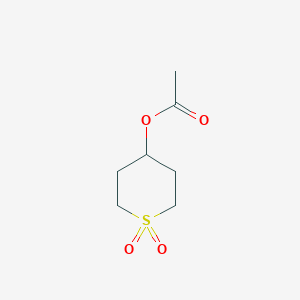
![[2-(Cyclohex-2-en-1-yl)ethyl]benzene](/img/structure/B14669398.png)

